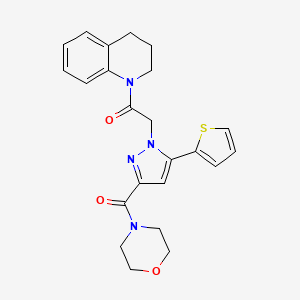
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanone" is a synthetic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step reaction process, typically starting with the formation of key intermediates. The quinoline and pyrazole moieties can be synthesized separately before being connected through a series of condensation and cyclization reactions. Reaction conditions often include controlled temperature environments, specific catalysts, and solvents such as dimethylformamide or tetrahydrofuran.
Industrial Production Methods
For industrial-scale production, the synthetic process is optimized for yield and purity. This often involves automated reaction monitoring and control systems to maintain consistent conditions. Solvent recovery and recycling are also implemented to reduce costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
"1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanone" undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate.
Reduction: Sodium borohydride can reduce certain functional groups in this molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the quinoline and pyrazole sites.
Common Reagents and Conditions
Common reagents include acids and bases, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. Reactions are typically conducted under controlled temperature and pressure conditions to ensure the desired product is obtained.
Major Products Formed
Oxidation might yield quinoline N-oxide derivatives, while reduction can lead to alcohols or amines. Substitution reactions may introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. It can be used in the development of new catalysts or as an intermediate in organic synthesis.
Biology
In biological research, it may be explored for its potential as a bioactive molecule. Its interaction with biological targets could provide insights into new therapeutic agents.
Medicine
Medical research may investigate its potential as a drug candidate. The presence of multiple pharmacophores suggests it could interact with various enzymes or receptors.
Industry
In the industrial sector, it can be used in the development of new materials, such as advanced polymers or dyes, thanks to its complex structure and functional groups.
Mécanisme D'action
The mechanism by which this compound exerts its effects depends on its interaction with specific molecular targets. It may inhibit enzymes or receptors by binding to their active sites, modulating their activity. Detailed studies would be required to elucidate the exact pathways and targets involved.
Comparaison Avec Des Composés Similaires
Comparison
Compared to similar compounds like "1-(quinolin-1-yl)-2-(pyrazol-1-yl)ethanone" or "1-(quinolin-1-yl)-2-(morpholin-4-yl)ethanone," "1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanone" is unique due to the presence of the thiophene ring and the morpholine carbonyl group. These additional functional groups may confer different chemical reactivity and biological activity.
List of Similar Compounds
"1-(quinolin-1-yl)-2-(pyrazol-1-yl)ethanone"
"1-(quinolin-1-yl)-2-(morpholin-4-yl)ethanone"
"1-(4-chloroquinolin-1-yl)-2-(pyrazol-1-yl)ethanone"
"1-(quinolin-1-yl)-2-(thiazol-1-yl)ethanone"
There you have it—a comprehensive look at "this compound." What’s next on your reading list?
Propriétés
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(morpholine-4-carbonyl)-5-thiophen-2-ylpyrazol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c28-22(26-9-3-6-17-5-1-2-7-19(17)26)16-27-20(21-8-4-14-31-21)15-18(24-27)23(29)25-10-12-30-13-11-25/h1-2,4-5,7-8,14-15H,3,6,9-13,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRTUSXNQYLYKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C(=CC(=N3)C(=O)N4CCOCC4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
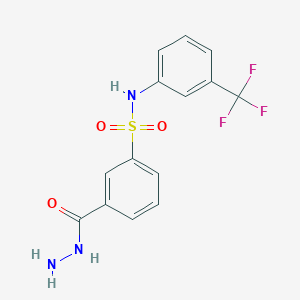
![N-(3-(difluoromethoxy)phenyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2734886.png)

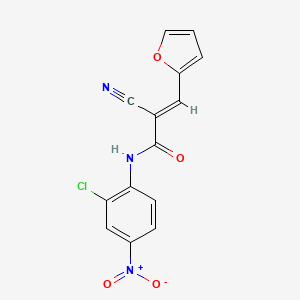
![Tert-butyl (1R,5S)-6-[(5-bromopyrazin-2-yl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2734890.png)
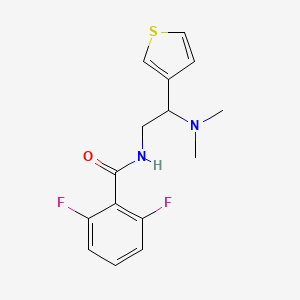
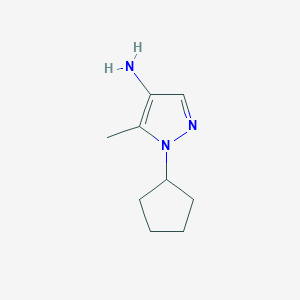
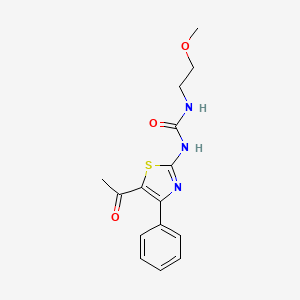
![methyl (2S)-2-({3-[(2-chloropyridin-4-yl)formamido]propyl}amino)-3-methylbutanoate](/img/structure/B2734894.png)
![3-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-6-(trifluoromethyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B2734895.png)
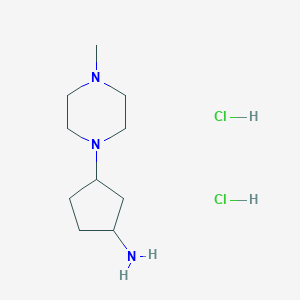
![6-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2734900.png)
![2-(1H-1,3-benzodiazol-1-yl)-N-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}acetamide](/img/structure/B2734901.png)
![2-Thia-6-azaspiro[3.4]octane](/img/structure/B2734903.png)
